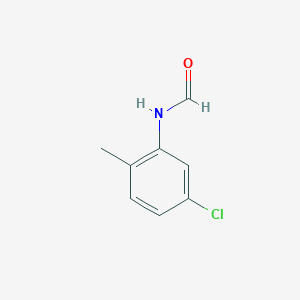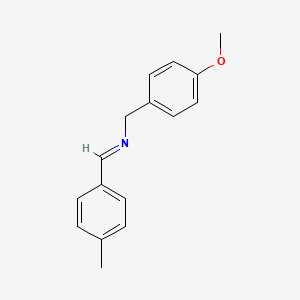
(4-Methoxybenzyl)(4-methylbenzylidene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxybenzyl)(4-methylbenzylidene)amine: is an organic compound with the molecular formula C16H17NO and a molecular weight of 239.32 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) attached to a benzyl ring and a methyl group (-CH3) attached to a benzylidene ring, connected through an imine (C=N) linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzyl)(4-methylbenzylidene)amine typically involves the condensation reaction between 4-methoxybenzylamine and 4-methylbenzaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (4-Methoxybenzyl)(4-methylbenzylidene)amine can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The imine bond (C=N) in the compound can be reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of (4-methoxybenzyl)(4-methylbenzyl)amine.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of the original compound.
科学研究应用
Chemistry: (4-Methoxybenzyl)(4-methylbenzylidene)amine is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving imine or Schiff base formation. It may also be used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of (4-Methoxybenzyl)(4-methylbenzylidene)amine is largely dependent on its chemical structure and the specific context in which it is used. In general, the imine (C=N) bond can act as a reactive site for nucleophilic attack, leading to the formation of various adducts. The methoxy and methyl groups on the aromatic rings can influence the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Enzyme Inhibition: The imine bond can interact with active sites of enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may interfere with cellular signaling pathways by binding to specific receptors or proteins.
相似化合物的比较
(4-Methoxybenzylidene)aniline: Similar structure but lacks the methyl group on the benzylidene ring.
(4-Methylbenzylidene)aniline: Similar structure but lacks the methoxy group on the benzyl ring.
(4-Methoxybenzyl)(4-chlorobenzylidene)amine: Similar structure but has a chlorine atom instead of a methyl group on the benzylidene ring.
Uniqueness: (4-Methoxybenzyl)(4-methylbenzylidene)amine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and interactions. The combination of these functional groups can enhance the compound’s stability and provide specific electronic and steric effects that are not present in similar compounds.
属性
CAS 编号 |
41882-49-9 |
|---|---|
分子式 |
C16H17NO |
分子量 |
239.31 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO/c1-13-3-5-14(6-4-13)11-17-12-15-7-9-16(18-2)10-8-15/h3-11H,12H2,1-2H3 |
InChI 键 |
ILKBSWJGMDHDAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)



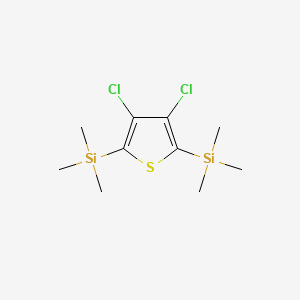
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

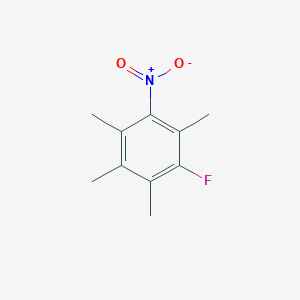
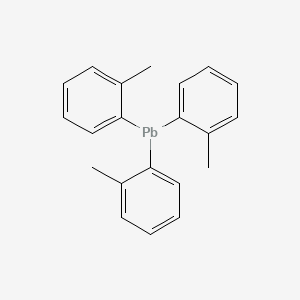
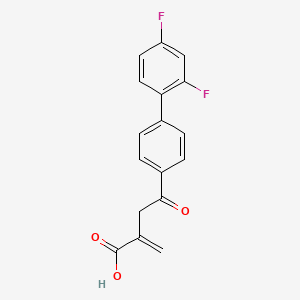
![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)
![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
